molecular formula C29H33N5O3 B15392975 5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one

5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B15392975
M. Wt: 499.6 g/mol
InChI Key: VSQMRSKIQNPSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, it features a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted at position 2 with a 4-isopropylphenyl group and at position 5 with a 3-methoxyphenylpiperazine-linked propionyl moiety.

Properties

Molecular Formula

C29H33N5O3

Molecular Weight

499.6 g/mol

IUPAC Name

5-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C29H33N5O3/c1-21(2)22-7-9-23(10-8-22)26-20-27-29(36)33(17-18-34(27)30-26)12-11-28(35)32-15-13-31(14-16-32)24-5-4-6-25(19-24)37-3/h4-10,17-21H,11-16H2,1-3H3

InChI Key

VSQMRSKIQNPSDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Structural and Functional Group Variations

Compound Name/ID Substituents Biological Activity (IC₅₀/EC₅₀) Mechanism of Action References
Target Compound 2-[4-(propan-2-yl)phenyl]; 5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl} Not reported Hypothesized receptor modulation
5-Benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (3o) 2-(4-chlorophenyl); 5-benzyl ~5 μM (A549 cells) Autophagy modulation
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one 2-phenyl; 3-hydroxymethyl; 5-(oxadiazolylmethyl) Not reported Undisclosed
Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one [2] Cyclic structure (intramolecular aza-Michael adduct) Inactive as a prodrug Masked vinyl sulfone

Key Observations

Substituent Effects on Anticancer Activity: Electron-withdrawing groups (e.g., 4-chlorophenyl): Compound 3o demonstrated potent activity against A549 lung cancer cells (IC₅₀ ~5 μM), attributed to enhanced cellular permeability and target engagement . Electron-donating groups (e.g., 4-isopropylphenyl): The target compound’s 4-isopropylphenyl group may reduce potency compared to 3o but improve metabolic stability due to steric hindrance . Piperazine moieties: The 3-methoxyphenylpiperazine group in the target compound could enhance receptor binding affinity, as piperazine derivatives are known to interact with neurotransmitter receptors and kinases .

Mechanistic Divergence :

  • Compound 3o acts via autophagy induction, while pyrazolo[1,5-a]pyrimidine analogs (e.g., kinase inhibitors) target ATP-binding pockets . The target compound’s mechanism remains speculative but may involve dual pathways due to its hybrid structure.

Stability and Prodrug Potential: Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones (e.g., compound [2]) are cyclic derivatives formed via intramolecular aza-Michael reactions. These compounds exhibit improved pharmacokinetics but lack reactivity compared to acyclic vinyl sulfones, limiting their utility as prodrugs . The target compound’s acyclic structure suggests greater metabolic flexibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.